4-hydroxy-2-oxobutanal
Description
The study of small, reactive organic molecules is fundamental to understanding complex chemical and biological phenomena. Among these, 4-hydroxy-2-oxobutanal has emerged as a compound of significant interest due to its involvement in key biological pathways and chemical reactions. This article provides a focused examination of this compound, adhering to a structured outline to ensure a thorough and scientifically accurate discussion.
This compound, a bifunctional molecule, possesses both a hydroxyl (-OH) and an aldehyde (-CHO) group, in addition to a ketone (C=O) function. chemicalbook.comguidechem.comechemi.com This structural arrangement classifies it as a β-hydroxy α-keto aldehyde. chemicalbook.comechemi.com Its molecular formula is C4H6O3. guidechem.comlookchem.comchemspider.com In the realm of organic chemistry, its multiple functional groups make it a versatile synthon, or building block, for the creation of more complex molecules. For instance, it can undergo reactions typical of alcohols, aldehydes, and ketones, such as oxidation, reduction, and condensation.
From a biochemical perspective, this compound is recognized as a reactive dicarbonyl species. researchgate.netebi.ac.ukacs.org It is known to be a degradation product of vitamin C (ascorbic acid). chemicalbook.comguidechem.comechemi.comebi.ac.uk This link to a vital nutrient underscores its potential role in various physiological and pathological processes. Furthermore, it is considered a human xenobiotic metabolite, meaning it is a substance found in the human body that is not naturally produced. chemicalbook.comechemi.comebi.ac.uk
The study of α-keto aldehydes, also known as α-oxoaldehydes, and related hydroxycarbonyl (B1239141) compounds has a rich history intertwined with the development of organic chemistry and biochemistry. Early research in the mid-19th and early 20th centuries focused on the synthesis and reactivity of aldehydes and ketones, which laid the groundwork for understanding more complex structures like this compound. eurekaselect.comresearchgate.net The development of methods for synthesizing α-keto aldehydes was a significant focus of early organic chemists. illinois.edu
A key area where these compounds gained prominence is in the study of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that is responsible for the browning and flavor of many cooked foods. researchgate.netacs.org Alpha-dicarbonyl compounds are now accepted as crucial intermediates in these pathways. researchgate.netacs.org The investigation into the isomerization of α-hydroxy ketones and aldehydes, often referred to as the α-ketol rearrangement, further expanded the understanding of the chemical transformations these molecules can undergo. organicreactions.org
The reactivity of this compound is central to its significance. As an α-dicarbonyl compound, it is a key intermediate in the formation of advanced glycation end products (AGEs), which are implicated in the aging process and the pathogenesis of various diseases. ebi.ac.ukwaiwiki.org Its formation from the degradation of both glucose and ascorbic acid highlights its importance in vivo. ebi.ac.uk
In chemical processes, particularly the Maillard reaction, this compound is one of several reactive α-dicarbonyl compounds that contribute to the development of color and flavor in food. researchgate.netacs.org Research has identified it among the degradation products of key Maillard reaction intermediates. nih.gov The ability to synthesize related structures, such as 4-oxobutanal acetals, through photochemical methods has provided valuable tools for studying the chemistry of these 1,4-dicarbonyl systems. nih.govacs.orgacs.org The compound's role as a bacterial growth inhibitor has also been noted, suggesting potential antimicrobial applications. ebi.ac.uk
Interactive Data Table: Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C4H6O3 | guidechem.comlookchem.comchemspider.com |
| Molecular Weight | 102.09 g/mol | guidechem.comechemi.comlookchem.com |
| Exact Mass | 102.031694049 g/mol | guidechem.comechemi.com |
| Density | 1.18 g/cm³ | lookchem.com |
| Boiling Point | 200.2°C at 760 mmHg | lookchem.com |
| Flash Point | 89.2°C | lookchem.com |
| Topological Polar Surface Area | 54.4 Ų | guidechem.comechemi.com |
| Hydrogen Bond Donor Count | 1 | guidechem.comguidechem.com |
| Hydrogen Bond Acceptor Count | 3 | guidechem.comguidechem.com |
| Rotatable Bond Count | 3 | guidechem.comguidechem.com |
| Complexity | 77 | guidechem.comechemi.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
28119-61-1 |
|---|---|
Molecular Formula |
C4H6O3 |
Molecular Weight |
102.09 g/mol |
IUPAC Name |
4-hydroxy-2-oxobutanal |
InChI |
InChI=1S/C4H6O3/c5-2-1-4(7)3-6/h3,5H,1-2H2 |
InChI Key |
CUSSNCHZLYDUPJ-UHFFFAOYSA-N |
SMILES |
C(CO)C(=O)C=O |
Canonical SMILES |
C(CO)C(=O)C=O |
Other CAS No. |
28119-61-1 |
Synonyms |
4-hydroxy-2-ketobutyraldehyde |
Origin of Product |
United States |
Formation Pathways of 4 Hydroxy 2 Oxobutanal
Generation via Maillard Reaction Pathways
The Maillard reaction is a complex network of reactions responsible for the color and flavor of many cooked foods. acs.orgnih.gov Within this intricate cascade, 4-hydroxy-2-oxobutanal is formed as a key intermediate. nih.gov
Role of Amine-Induced Fragmentation and Beta-Dicarbonyl Cleavage Mechanisms
The fragmentation of larger sugar molecules is a critical step in the formation of smaller, reactive species like this compound. Two important mechanisms in this process are amine-induced fragmentation and beta-dicarbonyl cleavage. researchgate.netnih.gov
Amine-induced fragmentation of reducing sugars plays a pivotal role in the generation of various flavor and aroma compounds. researchgate.net This process involves the breakdown of the sugar backbone, facilitated by the presence of an amino group.
Beta-dicarbonyl cleavage is a significant pathway in the degradation of 1-deoxyhexo-2,3-diulose, a key intermediate in the Maillard chemistry of hexoses. researchgate.netebi.ac.uk This cleavage reaction breaks the carbon chain, leading to the formation of several smaller carbonyl compounds, including this compound. researchgate.netebi.ac.uk This mechanism represents a major route for the formation of organic acids and other reactive intermediates from sugars. researchgate.net
Formation from Ascorbic Acid (Vitamin C) and its Derivatives
Ascorbic acid, an essential nutrient, can also degrade to form this compound under certain conditions. ebi.ac.uk This degradation is of significant interest in both food science and in vivo biological processes. ebi.ac.uk
Oxidative Degradation of Dehydro-L-Ascorbic Acid (DAA) to this compound
Dehydro-L-ascorbic acid (DAA) is the oxidized form of ascorbic acid. nih.govscilit.com DAA is unstable, particularly in neutral to basic conditions, and undergoes further degradation. nih.govscilit.com One of the degradation products is 3,4-dihydroxy-2-oxobutanal (L-threosone). nih.govtandfonline.com The formation of this compound (3-deoxythreosone) has been identified as a major degradation product, providing in vivo evidence for this non-oxidative degradation pathway of dehydroascorbate. ebi.ac.uk This pathway is considered a major route for vitamin C degradation in vivo. ebi.ac.uk
Pathways Involving 2,3-Diketo-L-gulonic Acid (DKG) as an Intermediate Precursor
The degradation of DAA can proceed through the formation of 2,3-diketo-L-gulonic acid (DKG). tandfonline.comnih.gov DKG is itself an intermediate that can further break down. tandfonline.com Studies have shown that 3,4-dihydroxy-2-oxobutanal (L-threosone) is formed from the degradation of DKG in a phosphate (B84403) buffer. nih.govtandfonline.com This indicates that the pathway from ascorbic acid to this compound can involve DKG as a key precursor.
Chemo-Enzymatic and Synthetic Routes for this compound and Related Analogues
While the formation of this compound is well-documented in complex reaction mixtures like the Maillard reaction, targeted synthesis provides pure compounds for research purposes. Chemo-enzymatic and purely chemical synthetic routes have been developed for this compound and structurally similar compounds.
Recent advancements have focused on chemo-enzymatic total syntheses, which integrate chemical and enzymatic transformations to construct complex molecules. beilstein-journals.org These methods can involve the use of enzymes for regio- and stereoselective reactions. beilstein-journals.org For instance, biocatalytic routes for the synthesis of chiral 2-hydroxy-4-butyrolactone derivatives have been developed using a tandem approach of stereoselective enzymatic aldol (B89426) addition and subsequent asymmetric biocatalytic reduction. nih.gov
Chemical synthesis routes for short-chain hydroxyaldehydes have also been reported. d-nb.info These methods are crucial as many of these aldehydes are not commercially available. The synthesis often involves the protection of functional groups, followed by specific reaction steps and subsequent deprotection to yield the desired hydroxyaldehyde. d-nb.info For example, 4,4-dimethoxybutan-2-one can be reduced and then hydrolyzed to produce this compound. d-nb.info
Table of Research Findings on this compound Formation
Table of Mentioned Chemical Compounds
Strategies for Carbon-Carbon Bond Formation Leading to Hydroxy-Oxo Compounds
The construction of the carbon framework for molecules like this compound relies on methods that can effectively form carbon-carbon bonds while setting the stage for the required hydroxyl and carbonyl functionalities. A variety of synthetic strategies have been developed for this class of compounds, ranging from photochemical reactions to enzymatic catalysis.
One notable approach is the photochemical synthesis of 4-oxobutanal acetals, which serve as direct precursors to γ-hydroxy carbonyl compounds. nih.govacs.org This method involves the irradiation of α,β-unsaturated ketones in the presence of a sensitizer (B1316253) and 1,3-dioxolane (B20135). acs.orgacs.org The reaction proceeds via a radical addition mechanism, where a 2-dioxolanyl radical adds to the unsaturated ketone, effectively forming the C-C bond that constitutes the backbone of the 4-oxobutanal structure. acs.org This process is valued as a general and experimentally straightforward alternative to more complex multi-step procedures for creating 1,4-dicarbonyl compounds. acs.org
Enzymatic reactions offer another powerful route for C-C bond formation. rsc.org Aldolases, for instance, are a class of enzymes that catalyze aldol additions by forming a bond between a ketone donor (nucleophile) and an aldehyde acceptor (electrophile). rsc.org This reaction naturally produces β-hydroxycarbonyl structures, which are central to the architecture of this compound. rsc.org In engineered metabolic pathways, enzymes such as 2-amino-4-ketopentanoate (AKP) thiolase are used to construct C-C bonds, initiating a cascade that can lead to related hydroxy-keto compounds like 4-hydroxy-2-butanone. google.com
Acid- or base-catalyzed condensations also represent a valid strategy. For example, ω-hydroxylactams can condense with active methylene (B1212753) compounds or 1,3-dicarbonyl systems to form new C-C bonds, yielding ω-alkylated lactams which are structurally related to hydroxy-oxo compounds. researchgate.netresearchgate.net
Table 1: Photochemical Synthesis of 4-Oxobutanal Acetals from α,β-Unsaturated Ketones acs.orgacs.orgThis table summarizes the results of a photochemical C-C bond formation strategy where various enones are reacted with 1,3-dioxolane to form precursors for hydroxy-oxo compounds. The yield is reported for the isolated acetal (B89532) product.
| Starting Enone | Sensitizer | Product | Yield (%) |
| Methyl vinyl ketone | Benzophenone | 4-Oxobutanal ethylene (B1197577) acetal | 40% |
| Ethyl vinyl ketone | Benzophenone | 4-Oxo-2-pentanal ethylene acetal | 61% |
| Phenyl vinyl ketone | Benzophenone | 4-Oxo-4-phenylbutanal ethylene acetal | 75% |
| 2-Cyclohexenone | Anthraquinone | 3-(2-Oxocyclohexyl)propanal ethylene acetal | 84% |
Selective Functional Group Interconversions in Analogous Synthetic Methodologies
Once the carbon skeleton is assembled, selective functional group interconversions (FGIs) are essential to install the final hydroxyl and aldehyde moieties of this compound. These transformations must be conducted with high selectivity to avoid unwanted side reactions.
A primary FGI is the reduction of carbonyl groups. In biosynthetic pathways, reductases play a key role. For instance, an aldehyde-forming acetoacetyl-CoA reductase can convert acetoacetyl-CoA into 3-oxobutyraldehyde, which can then be further reduced to form compounds like 4-hydroxy-2-butanone. google.com In traditional organic synthesis, a variety of hydride reagents are employed for such reductions. elte.hu Reagents like sodium borohydride (B1222165) (NaBH₄) are typically used for the selective reduction of ketones and aldehydes to alcohols, while stronger agents like lithium aluminum hydride (LiAlH₄) can reduce esters and carboxylic acids as well. elte.hu The choice of reagent is critical for controlling the reaction's outcome.
Protection and deprotection of functional groups are also crucial steps. In the photochemical synthesis of 4-oxobutanal acetals, the acetal group serves as a protecting group for the aldehyde functionality. acs.org This allows other chemical manipulations to be performed on the molecule without affecting the aldehyde. The hydroxyl group can also be protected, commonly as an ester (e.g., acetate), to prevent its oxidation during other synthetic steps. imperial.ac.uk Deprotection is then carried out under specific conditions, such as acid-catalyzed hydrolysis for acetals or base-catalyzed hydrolysis for esters, to reveal the final functional groups. acs.orgimperial.ac.uk
Another key interconversion is intramolecular cyclization. The 4-oxobutanal acetals produced photochemically can undergo a subsequent irradiation step, leading to intramolecular hydrogen abstraction and the formation of 2-hydroxycyclobutanone ketals. nih.govacs.org This demonstrates a sophisticated FGI where a linear precursor is converted into a cyclic hydroxylated ketone derivative. acs.org
Table 2: Key Functional Group Interconversions in the Synthesis of Hydroxy-Oxo Compounds This table outlines common transformations used to manipulate functional groups in the synthesis of compounds analogous to this compound.
| Transformation | Starting Group | Target Group | Typical Reagents/Conditions | Purpose | Reference(s) |
| Carbonyl Reduction | Ketone/Aldehyde | Alcohol | NaBH₄, LiAlH₄, Enzymatic Reductases | Installation of hydroxyl group | google.comelte.hu |
| Ester Reduction | Ester | Aldehyde | Diisobutylaluminium hydride (DIBAL-H) | Unmasking an aldehyde | elte.hu |
| Acetal Deprotection | Acetal | Aldehyde | Acidic hydrolysis (e.g., H₃O⁺) | Deprotection of aldehyde | acs.org |
| Hydroxyl Protection | Alcohol | Acetate Ester | Acetic anhydride, Pyridine | Protection against oxidation | imperial.ac.uk |
| Intramolecular Cyclization | γ-Keto Acetal | 2-Hydroxycyclobutanone Ketal | UV Irradiation (low-pressure Hg arc) | Formation of cyclic hydroxylated ketone | acs.org |
Chemical Reactivity and Reaction Mechanisms of 4 Hydroxy 2 Oxobutanal
Reactivity of the Alpha-Keto Aldehyde Moiety
The defining structural feature of 4-hydroxy-2-oxobutanal is the alpha-keto aldehyde moiety, which consists of an aldehyde group directly attached to a ketone group. This arrangement of functional groups imparts a high degree of reactivity to the molecule. The carbonyl carbon of the aldehyde is particularly electrophilic due to the electron-withdrawing effects of the adjacent ketone group. pressbooks.pubquora.com This enhanced electrophilicity makes it a prime target for nucleophilic attack. pressbooks.pubquora.com Aldehydes are generally more reactive than ketones in nucleophilic addition reactions due to both steric and electronic factors. quora.comncert.nic.in In this compound, the single substituent on the aldehyde's carbonyl carbon presents less steric hindrance to an approaching nucleophile compared to the two substituents on a ketone's carbonyl carbon. ncert.nic.in
Nucleophilic Addition Reactions
The primary mode of reaction for this compound is nucleophilic addition to the carbonyl carbons. ncert.nic.injackwestin.com Due to the increased reactivity of the aldehyde group, nucleophiles will preferentially attack the aldehyde carbonyl. The mechanism of these reactions can vary depending on the strength of the nucleophile. pressbooks.pub
Strong nucleophiles, such as organometallic reagents (e.g., Grignard reagents) and hydride reagents, add directly to the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. pressbooks.publnct.ac.in Subsequent protonation of this intermediate yields the alcohol addition product. pressbooks.publnct.ac.in Weaker nucleophiles, such as water and alcohols, typically require acid catalysis. pressbooks.pub The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by the weak nucleophile. pressbooks.pub
A notable example is the addition of hydrogen cyanide (HCN), which forms a cyanohydrin. ncert.nic.in This reaction is often catalyzed by a base, which generates the more nucleophilic cyanide ion (CN⁻). ncert.nic.in The hydroxyl group within the this compound molecule can also act as an internal nucleophile, which will be discussed in the context of intramolecular hemiacetal formation.
A p-toluenesulfonic acid-catalyzed cascade reaction of 4-(indol-2-yl)-4-oxobutanal derivatives with various nucleophiles has been reported. researchgate.netnih.gov This reaction proceeds through an initial intramolecular Friedel–Crafts hydroxyalkylation, followed by the reaction of the resulting intermediate with an external nucleophile. researchgate.netnih.gov
Intermolecular and Intramolecular Condensation Pathways (e.g., Aldol-type reactions)
This compound possesses acidic α-hydrogens (protons on the carbon adjacent to the carbonyl group), making it susceptible to enolate formation and subsequent aldol-type condensation reactions. ncert.nic.in These reactions involve the nucleophilic addition of an enolate to a carbonyl group, leading to the formation of a new carbon-carbon bond. libretexts.orgwikipedia.org
Intermolecular Aldol (B89426) Reactions: In the presence of a base, this compound can undergo self-condensation, where one molecule acts as the enolate nucleophile and another acts as the carbonyl electrophile. wikipedia.orgorganic-chemistry.org This results in the formation of a β-hydroxy aldehyde or ketone. ncert.nic.in The reaction can also occur with other aldehydes or ketones in what is known as a crossed-aldol reaction. libretexts.org To achieve selectivity in mixed aldol reactions, often one of the reactants is chosen to not have any α-hydrogens. libretexts.org
Intramolecular Aldol Reactions: Due to the presence of two carbonyl groups within the same molecule, this compound has the potential to undergo intramolecular aldol condensation. jackwestin.com This process typically leads to the formation of stable five- or six-membered rings. jackwestin.com The reaction is initiated by the formation of an enolate at one of the α-carbons, which then attacks the other carbonyl group within the same molecule. jackwestin.com
The products of aldol reactions can often undergo subsequent dehydration (loss of a water molecule) to form α,β-unsaturated carbonyl compounds, a process referred to as aldol condensation. jackwestin.comlibretexts.org This dehydration is often promoted by heat and results in a conjugated system that provides additional stability. jackwestin.comlibretexts.org
Tautomerism and Equilibrium Studies
Keto-Enol Tautomerism
Like other carbonyl compounds with α-hydrogens, this compound exists in equilibrium with its enol tautomer. byjus.commasterorganicchemistry.comlibretexts.org Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton. byjus.comvanderbilt.edu The keto form contains the carbonyl group, while the enol form consists of a hydroxyl group bonded to a carbon-carbon double bond (an alkene-alcohol). byjus.comlibretexts.org
The interconversion between the keto and enol forms is known as enolization and can be catalyzed by either acid or base. byjus.comlibretexts.orgyoutube.com
Base-catalyzed enolization: A base removes an α-hydrogen to form a resonance-stabilized enolate ion. Protonation of the enolate on the oxygen atom yields the enol. libretexts.orglibretexts.org
Acid-catalyzed enolization: The carbonyl oxygen is first protonated by an acid. Subsequent removal of an α-hydrogen by a base (such as water) results in the formation of the enol. masterorganicchemistry.comlibretexts.orgyoutube.com
Generally, the keto form is more stable and predominates at equilibrium. masterorganicchemistry.comvanderbilt.edu However, certain structural features can stabilize the enol form. In the case of this compound, the potential for intramolecular hydrogen bonding and conjugation in the enol form could influence the position of the equilibrium. libretexts.org
Intramolecular Hemiacetal and Hemiketal Formation Equilibria
The presence of both a hydroxyl group and carbonyl groups within the same molecule allows for intramolecular nucleophilic addition, leading to the formation of cyclic hemiacetals or hemiketals. masterorganicchemistry.comyoutube.com The hydroxyl group acts as an internal nucleophile, attacking either the aldehyde or ketone carbonyl carbon. jackwestin.commasterorganicchemistry.com
Given the higher reactivity of the aldehyde, the formation of a cyclic hemiacetal from the attack of the hydroxyl group on the aldehyde carbonyl is expected to be the more favorable intramolecular process. This would result in a five-membered ring structure. The formation of cyclic hemiacetals is a reversible equilibrium process. masterorganicchemistry.com In many cases, particularly with five- and six-membered rings, the cyclic hemiacetal form can be quite stable and may even predominate in solution. youtube.com This phenomenon is well-documented in the chemistry of sugars, which exist predominantly in their cyclic hemiacetal forms. youtube.com
Oxidation and Reduction Pathways of the Carbonyl Functions
The aldehyde and ketone functional groups in this compound can undergo both oxidation and reduction reactions.
Oxidation: Aldehydes are readily oxidized to carboxylic acids by a variety of oxidizing agents, including strong oxidants like potassium permanganate (B83412) and nitric acid, as well as milder ones like Tollens' and Fehling's reagents. ncert.nic.inlibretexts.org The presence of a hydrogen atom on the aldehyde's carbonyl group makes it susceptible to oxidation. libretexts.org Ketones, lacking this hydrogen, are generally resistant to oxidation under mild conditions. ncert.nic.inlibretexts.org Therefore, in the presence of a mild oxidizing agent, the aldehyde group of this compound would be selectively oxidized to a carboxylic acid. Vigorous oxidation conditions can lead to the cleavage of carbon-carbon bonds. ncert.nic.in
A specific reaction for aldehydes lacking α-hydrogens is the Cannizzaro reaction, which involves disproportionation into an alcohol and a carboxylic acid in the presence of a strong base. britannica.comorganic-chemistry.org While this compound has α-hydrogens, α-keto aldehydes can undergo an intramolecular Cannizzaro-type reaction to yield α-hydroxy carboxylic acids. organic-chemistry.org
Reduction: Both the aldehyde and ketone carbonyl groups can be reduced. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) can reduce aldehydes and ketones to primary and secondary alcohols, respectively. britannica.com Catalytic hydrogenation using hydrogen gas with a metal catalyst (such as nickel, palladium, or platinum) is also an effective method for this transformation. britannica.com Given that aldehydes are generally more reactive than ketones, it may be possible to achieve selective reduction of the aldehyde group under carefully controlled conditions. wpmucdn.com More drastic reduction methods, such as the Wolff-Kishner or Clemmensen reductions, can completely remove the carbonyl oxygen, converting the carbonyl group into a methylene (B1212753) (CH₂) group. britannica.com
Reactions with Biological Macromolecules
This compound is classified as a reactive α-dicarbonyl compound, which are recognized as key intermediates in the formation of Advanced Glycation End Products (AGEs). ebi.ac.uk These dicarbonyls are known to react with biological macromolecules, leading to modifications that can alter their structure and function. As a degradation product of vitamin C and an intermediate in the Maillard reaction, this compound is implicated in the non-enzymatic glycation of proteins. ebi.ac.ukchemicalbook.comtandfonline.com
Protein carbonylation is an irreversible post-translational modification often used as a marker for oxidative stress. science.gov It can occur through direct oxidation of amino acid side chains or by the adduction of reactive carbonyl species, such as this compound, to nucleophilic sites on proteins. science.govnih.gov
The reactivity of this compound is attributed to its two carbonyl groups—an aldehyde and a ketone. These electrophilic centers readily react with nucleophilic amino acid residues in proteins, primarily the ε-amino group of lysine (B10760008) and the guanidino group of arginine. The initial reaction typically involves the formation of a Schiff base between one of the carbonyl groups of this compound and an amino group of the protein. This is a key step in the Maillard reaction cascade. ebi.ac.ukresearchgate.net Following the initial adduct formation, a series of subsequent reactions, including cyclizations, dehydrations, and oxidations, can occur, leading to the formation of stable, cross-linked structures known as AGEs. tandfonline.com
While direct studies on this compound are limited, the mechanisms are well-established for similar reactive aldehydes like 4-hydroxy-2-nonenal (HNE), a product of lipid peroxidation. HNE forms adducts with cysteine, histidine, and lysine residues through Michael addition and Schiff base formation. nih.govnih.gov Given its structure as a dicarbonyl, the primary mechanism for this compound's reaction with proteins is expected to be through Schiff base formation, contributing to protein carbonylation and the generation of AGEs. nih.govwaiwiki.org
Table 1: Reactive Sites and Products of this compound with Proteins
| Reactive Species | Protein Residue | Initial Reaction Type | Potential Final Product |
|---|---|---|---|
| This compound | Lysine, Arginine | Schiff Base Formation | Advanced Glycation End Products (AGEs) |
| This compound | - | - | Protein Carbonyls |
As a reactive electrophile, this compound possesses the potential to interact with other biological macromolecules besides proteins, such as nucleic acids and lipids. The nucleophilic centers in DNA and RNA bases (e.g., amino groups on guanine, adenine, and cytosine) are potential targets for adduction by carbonyl compounds. Such reactions could lead to the formation of DNA-AGEs, potentially causing mutagenic damage.
Similarly, lipids, particularly those with amine-containing headgroups like phosphatidylethanolamine (B1630911) and phosphatidylserine, could theoretically react with this compound via Schiff base formation. Products of lipid peroxidation, which include various aldehydes, are known to react with other biomolecules, including lipids themselves. nih.govplos.org For instance, 4-hydroxy-2-nonenal (HNE) is known to modify lipids, DNA, and proteins. plos.org However, specific studies detailing the direct interaction mechanisms and products of this compound with nucleic acids and lipids are not extensively documented in the current scientific literature. The focus has primarily been on its role as a precursor to protein-linked AGEs. ebi.ac.uk
Kinetic and Mechanistic Investigations of this compound Transformations
This compound is an unstable and reactive intermediate formed during the degradation of larger molecules like glucose and vitamin C. ebi.ac.ukresearchgate.net Its transformations are central to its biological effects.
Mechanistic studies show that this compound is one of several α-dicarbonyl compounds formed during the Maillard degradation of glucose in the presence of lysine. researchgate.net It arises alongside other reactive species such as glyoxal (B1671930) and methylglyoxal (B44143). researchgate.net One proposed pathway involves the degradation of 1-deoxyhexo-2,3-diulose, where β-dicarbonyl cleavage is a significant step. ebi.ac.uk Control experiments with related compounds, such as 4-hydroxybutan-2-one, have shown its potential to transform into other reactive species like 3-oxobutanal under certain reaction conditions. rsc.org
In the context of atmospheric chemistry, kinetic studies on analogous compounds provide insight into potential transformation rates. For example, the reaction of the related compound 4-oxopentanal (B105764) with OH radicals in the gas phase was found to have a rate constant of (1.2 ± 0.5) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 296 K. researchgate.net Such radical-initiated reactions represent a possible transformation pathway for this compound in certain environments.
Furthermore, theoretical studies have proposed this compound as a transient intermediate in other chemical processes, such as the electroreduction of CO2, highlighting its role in complex reaction networks. github.io
Table 2: Investigated Transformations of this compound and Related Compounds
| Compound | Transformation/Reaction | Context | Finding/Observation | Reference |
|---|---|---|---|---|
| This compound | Formation from glucose degradation | Maillard Reaction | Identified as a reactive α-dicarbonyl intermediate. | researchgate.net |
| This compound | Formation from 1-deoxyhexo-2,3-diulose | Maillard Reaction | Formed via β-dicarbonyl cleavage. | ebi.ac.uk |
| 4-oxopentanal | Reaction with OH radicals | Atmospheric Chemistry | Rate constant of (1.2 ± 0.5) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. | researchgate.net |
| 4-hydroxybutan-2-one | Dehydrogenation and Dehydration | Organic Synthesis | Forms 3-oxobutanal as a reaction intermediate. | rsc.org |
| This compound | Intermediate in catalytic cycle | Electrochemistry | Proposed as an intermediate in CO2 electroreduction. | github.io |
Biological and Metabolic Contexts of 4 Hydroxy 2 Oxobutanal
Occurrence and Detection in Biological Samples and Food Systems
4-hydroxy-2-oxobutanal is a reactive α-dicarbonyl compound that has been identified in various biological and food-related contexts. Its presence is often linked to the degradation of common biological molecules and the chemical changes that occur during food processing.
One of the primary sources of this compound in biological systems is the degradation of vitamin C (ascorbic acid). It has been identified as a degradation product of dehydroascorbic acid, the oxidized form of vitamin C nih.gov. For instance, studies on the human lens have detected this compound (also referred to as 3-deoxythreosone in this context) as a major degradation product of vitamin C nih.gov. In the protein-free fraction of human lenses, the level of 3-deoxythreosone was found to be the highest among several vitamin C degradation products, with concentrations in the range of 9.1 pmol/mg of the lens nih.gov.
In the context of food chemistry, this compound is recognized as an unstable, reactive Maillard intermediate ebi.ac.uk. The Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor, can lead to the formation of various dicarbonyl compounds. The formation of this compound has been verified during the degradation of 1-deoxyhexo-2,3-diulose, a key intermediate in the Maillard chemistry of hexoses ebi.ac.uk.
Furthermore, a ketoaldehyde identified as a bacterial growth inhibitor from HeLa cells was suggested to be 4-hydroxy-2-ketobutyraldehyde (an alternative name for this compound) based on infrared spectral studies of its 2,4-dinitrophenylhydrazine (B122626) derivatives. The synthesized compound showed the same derivatives as the natural substance ebi.ac.uk.
While direct quantification of this compound in a wide range of foods is not extensively documented, related compounds such as 4-hydroxy-2-alkenals have been detected in various commercial food products. For example, 4-hydroxy-2-hexenal (HHE) and 4-hydroxy-2-nonenal (HNE) have been found in commercially available polyunsaturated fatty acid (PUFA)-fortified foods, including infant formulas and baby foods nih.govnih.govegasmoniz.com.pt. In infant formulas, HHE and HNE were observed at concentrations ranging from <10 to 77 µg/kg and 41 to 132 µg/kg, respectively nih.gov.
A sensitive LC-MS/MS method has been developed for the simultaneous quantification of various α-dicarbonyl compounds in biological fluids, including this compound, after derivatization with o-phenylenediamine (B120857) researchgate.netsemanticscholar.org.
Table 1: Detection of this compound and Related Compounds in Biological and Food Samples
| Compound | Sample Type | Context | Method of Detection | Reference |
| This compound (3-deoxythreosone) | Human Lens | Vitamin C Degradation | LC-MS/MS with o-phenylenediamine derivatization | nih.gov |
| This compound | In vitro (degradation of 1-deoxyhexo-2,3-diulose) | Maillard Reaction | Not specified | ebi.ac.uk |
| 4-hydroxy-2-ketobutyraldehyde | HeLa Cells | Bacterial Growth Inhibition | Infrared spectroscopy of 2,4-dinitrophenylhydrazine derivatives | ebi.ac.uk |
| 4-hydroxy-2-hexenal (HHE) | Infant Formulas | Lipid Peroxidation | Gas chromatography-mass spectrometry (GC-MS) | nih.gov |
| 4-hydroxy-2-nonenal (HNE) | Infant Formulas | Lipid Peroxidation | Gas chromatography-mass spectrometry (GC-MS) | nih.gov |
Role as a Reactive Intermediate in Cellular Processes and Oxidative Stress
This compound, as a member of the α-dicarbonyl compound family, is a highly reactive molecule that plays a significant role as an intermediate in cellular processes, particularly those associated with oxidative stress. Dicarbonyl compounds are recognized as key intermediates in the formation of Advanced Glycation End Products (AGEs), which are implicated in the pathogenesis of numerous age-related diseases and diabetic complications ebi.ac.uknih.govnih.gov.
The reactivity of this compound stems from its two carbonyl groups, which can readily react with the free amino groups of proteins, lipids, and nucleic acids in a non-enzymatic manner nih.gov. This process, known as glycation, can lead to the formation of Schiff bases and Amadori products, which can undergo further complex reactions to form irreversible AGEs nih.gov. The accumulation of AGEs can alter the structure and function of biomolecules, contributing to cellular dysfunction and tissue damage nih.gov.
The formation of this compound is closely linked to conditions of oxidative stress. For example, its generation from the degradation of vitamin C occurs through oxidative pathways nih.gov. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, can accelerate the degradation of molecules like glucose and ascorbic acid, leading to an increased formation of reactive dicarbonyls ebi.ac.uk.
The covalent modification of proteins by reactive aldehydes, including dicarbonyls, is a hallmark of oxidative stress-induced cellular damage. These modifications can lead to:
Alteration of Protein Structure and Function: The adduction of dicarbonyls to amino acid residues such as lysine (B10760008), arginine, and cysteine can cause protein cross-linking, aggregation, and inactivation of enzymes.
Induction of Inflammatory Responses: AGEs can interact with specific receptors on cell surfaces, such as the Receptor for Advanced Glycation End Products (RAGE), triggering intracellular signaling cascades that lead to the production of pro-inflammatory cytokines and further ROS generation nih.gov.
Cellular Dysfunction and Apoptosis: The accumulation of modified proteins and the activation of inflammatory pathways can disrupt normal cellular processes, leading to cellular dysfunction and, in severe cases, programmed cell death (apoptosis).
While much of the research on the specific cellular effects of reactive aldehydes has focused on compounds like 4-hydroxy-2-nonenal (HNE), the fundamental reactivity of the α-dicarbonyl structure in this compound suggests its participation in similar damaging cellular processes. The formation of AGEs from dicarbonyl intermediates like this compound is a critical mechanism by which hyperglycemia and oxidative stress contribute to the pathology of various chronic diseases nih.gov.
Table 2: Cellular Consequences of Reactive Dicarbonyl Intermediates like this compound
| Cellular Process | Consequence of Dicarbonyl Interaction |
| Protein Modification | Formation of Advanced Glycation End Products (AGEs), protein cross-linking, enzyme inactivation. |
| Cellular Signaling | Activation of pro-inflammatory pathways through AGE-RAGE interaction. |
| Oxidative Stress | Increased production of Reactive Oxygen Species (ROS). |
| Cellular Function | Disruption of normal cellular processes, leading to dysfunction and apoptosis. |
Enzymatic Systems Involved in the Metabolism of Related Hydroxycarbonyls and Alpha-Keto Acids
The detoxification of reactive carbonyl compounds is crucial for cellular homeostasis. While specific enzymes that directly metabolize this compound are not extensively characterized, the enzymatic systems that act on structurally similar hydroxycarbonyls and α-keto acids provide insight into its potential metabolic fate.
Aldolases are enzymes that catalyze the reversible cleavage of a carbon-carbon bond in an aldol (B89426) reaction. Several aldolases act on α-keto acids that are structurally analogous to this compound.
4-hydroxy-2-oxovalerate aldolase (B8822740): This enzyme, also known as 4-hydroxy-2-ketovalerate aldolase, catalyzes the retro-aldol cleavage of 4-hydroxy-2-oxopentanoate (B1241807) to pyruvate (B1213749) and acetaldehyde (B116499) uniprot.orgwikipedia.orgebi.ac.uk. It is involved in the meta-cleavage pathway for the degradation of aromatic compounds like phenols and cresols ebi.ac.uk. Some forms of this enzyme can also cleave 4-hydroxy-2-oxohexanoate (B1245416) to produce propanal and pyruvate uniprot.orgwikipedia.org. The enzyme from Thermus thermophilus is stereospecific, cleaving the (4S)-isomer of 4-hydroxy-2-oxopentanoate but not the (4R)-isomer uniprot.org. In some bacteria, this aldolase forms a complex with an acetaldehyde dehydrogenase, which channels the toxic acetaldehyde product directly to the next step in the pathway, preventing its release into the cell wikipedia.org.
4-hydroxy-2-oxoglutarate aldolase: This enzyme catalyzes the cleavage of 4-hydroxy-2-oxoglutarate into pyruvate and glyoxylate (B1226380) wikipedia.org. It participates in arginine and proline metabolism, as well as glyoxylate and dicarboxylate metabolism wikipedia.org.
These examples demonstrate the existence of aldolases capable of recognizing and cleaving 4-hydroxy-α-keto acids. It is plausible that a similar aldolase could act on this compound, cleaving it into pyruvate and formaldehyde.
Given that this compound is a dicarbonyl compound, it is likely metabolized by the general detoxification pathways for this class of molecules. These pathways are essential for mitigating "dicarbonyl stress," a condition of abnormally high levels of dicarbonyls that can lead to cellular damage encyclopedia.pubresearchgate.netnih.gov.
The Glyoxalase System: This is a primary defense against dicarbonyl glycation and consists of two enzymes, glyoxalase I (Glo1) and glyoxalase II (Glo2) encyclopedia.pubresearchgate.netnih.govmdpi.comnih.gov. Glo1 catalyzes the conversion of a hemithioacetal, formed spontaneously from a dicarbonyl (like methylglyoxal (B44143) or glyoxal) and glutathione (B108866) (GSH), into S-D-lactoylglutathione encyclopedia.pubmdpi.com. Glo2 then hydrolyzes this product to D-lactate, regenerating GSH in the process encyclopedia.pubmdpi.com. This system effectively converts reactive dicarbonyls into a less toxic hydroxy acid.
Aldehyde Dehydrogenases (ALDHs): This superfamily of enzymes catalyzes the NAD(P)+-dependent oxidation of a wide range of endogenous and exogenous aldehydes to their corresponding carboxylic acids wikipedia.orgnih.gov. ALDHs are a crucial part of the cellular defense against aldehyde toxicity nih.gov. Certain ALDHs can oxidize dicarbonyls; for example, aldehyde dehydrogenase is potentially important for the metabolism of 3-deoxyglucosone, converting it to 2-keto-3-deoxygluconic acid researchgate.net. The combined loss of glyoxalase 1 and aldehyde dehydrogenase 3a1 has been shown to amplify dicarbonyl stress nih.gov.
Aldo-Keto Reductases (AKRs) and Carbonyl Reductases: These enzymes catalyze the NADPH-dependent reduction of aldehydes and ketones to their corresponding alcohols nih.govwikipedia.orgnih.govbenthamscience.com. Aldose reductases can reduce dicarbonyls like methylglyoxal to hydroxyacetone (B41140) and lactaldehyde researchgate.net. Carbonyl reductases have broad substrate specificity for many carbonyl compounds and play a role in their detoxification nih.govnih.gov.
These enzymatic systems work in concert to maintain low intracellular concentrations of reactive dicarbonyl compounds, thereby protecting the cell from their toxic effects.
Table 3: Key Enzymatic Systems in the Detoxification of Dicarbonyl Compounds
| Enzymatic System | Key Enzymes | Function |
| Glyoxalase System | Glyoxalase I (Glo1), Glyoxalase II (Glo2) | Converts reactive dicarbonyls to less toxic hydroxy acids (e.g., D-lactate). |
| Aldehyde Dehydrogenases | ALDH Superfamily | Oxidizes aldehydes and dicarbonyls to their corresponding carboxylic acids. |
| Aldo-Keto Reductases/Carbonyl Reductases | Aldose Reductase, Carbonyl Reductase | Reduces aldehydes and ketones to their corresponding alcohols. |
Analytical Methodologies for 4 Hydroxy 2 Oxobutanal Quantification and Structural Elucidation
Derivatization Strategies for Enhanced Detection and Stability
Chemical derivatization is a cornerstone of 4-hydroxy-2-oxobutanal analysis. This process involves reacting the analyte with a specific reagent to form a more stable, detectable, and chromatographically amenable derivative. The choice of derivatization agent depends on the analytical technique to be employed.
O-Phenylenediamine-Based Derivatization for Quinoxaline (B1680401) Formation
As an α-dicarbonyl compound, this compound readily reacts with o-phenylenediamine (B120857) (OPD) and its substituted analogs. This condensation reaction involves the two carbonyl groups of the analyte and the two amino groups of OPD, cyclizing to form a stable and highly conjugated quinoxaline derivative. researchgate.netmdpi.com This transformation is pivotal for several reasons:
Enhanced Stability: The resulting quinoxaline ring system is significantly more stable than the parent aldehyde.
Increased Detectability: Quinoxalines possess strong chromophores, making them ideal for ultraviolet (UV) detection in high-performance liquid chromatography (HPLC). researchgate.net Many quinoxaline derivatives are also fluorescent, allowing for even more sensitive detection.
Structural Confirmation: The formation of a specific quinoxaline confirms the presence of the α-dicarbonyl moiety in the original molecule.
The reaction is typically carried out under mild acidic conditions. nih.gov Several research groups have successfully employed OPD derivatization for the analysis of various α-dicarbonyls like glyoxal (B1671930) and methylglyoxal (B44143) in complex matrices, demonstrating the robustness of this approach. nih.govnih.gov
Interactive Table: Reaction Conditions for OPD Derivatization of Dicarbonyls
| Analyte | Reagent | Reaction Conditions | Analytical Method | Reference |
| Diacetyl, 2,3-pentanedione | o-Phenylenediamine | On-tube derivatization | GC-NPD | nih.gov |
| Diacetyl, Methylglyoxal | o-Phenylenediamine | Aqueous, mild acid | Differential Pulse Polarography | nih.gov |
| Glyoxal, Methylglyoxal | o-Phenylenediamine | Aqueous, mild acid | HPLC-UV/DAD | researchgate.net |
| α-Ketoacids | o-Phenylenediamine | HCl 0.05 M | Polarography | up.pt |
Hydroxylamine and Hydrazine (B178648) Derivatives (e.g., O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), 2,4-Dinitrophenylhydrazine (B122626) (DNPH))
Hydroxylamine and hydrazine derivatives are widely used reagents that target carbonyl functional groups.
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA): PFBHA reacts with the aldehyde and ketone groups of this compound to form PFB-oxime derivatives. coresta.orgnih.gov This method offers exceptional sensitivity, particularly for gas chromatography (GC). The pentafluorobenzyl group is highly electronegative, which makes the derivative suitable for highly sensitive electron capture detection (ECD) or negative chemical ionization mass spectrometry (NCI-MS). researchgate.net The derivatization is often performed in solution prior to extraction and GC analysis. coresta.orgnih.gov For hydroxycarbonyls like this compound, a subsequent silylation step is typically required to cap the free hydroxyl group, increasing volatility for GC analysis. aston.ac.uk
2,4-Dinitrophenylhydrazine (DNPH): DNPH is a classic and robust reagent for carbonyl compounds. iomcworld.com It reacts with aldehydes and ketones under acidic conditions to form stable, crystalline 2,4-dinitrophenylhydrazone derivatives. epa.govfishersci.com These derivatives are intensely colored and possess a strong chromophore, making them well-suited for quantification by HPLC with UV detection, typically around 360 nm. iomcworld.comepa.govunitedchem.com The method is widely adopted by regulatory agencies like the U.S. EPA for analyzing carbonyls in various environmental matrices. fishersci.com A potential complication is the formation of E and Z stereoisomers for each hydrazone, which may result in multiple chromatographic peaks for a single analyte, requiring careful method optimization for accurate quantification. nih.gov
Interactive Table: Comparison of PFBHA and DNPH Derivatization
| Feature | PFBHA | DNPH |
| Target Groups | Aldehydes, Ketones | Aldehydes, Ketones |
| Typical Analysis | GC-MS, GC-ECD | HPLC-UV |
| Derivative | PFB-Oxime | 2,4-Dinitrophenylhydrazone |
| Advantages | High sensitivity (ECD, NCI-MS), suitable for GC, thermally stable derivatives. sigmaaldrich.com | Robust reaction, strong UV chromophore, well-established methods (e.g., EPA 8315A). epa.govfishersci.com |
| Disadvantages | May require a second derivatization step (silylation) for hydroxyl groups. | Formation of E/Z isomers can complicate chromatography, less suitable for GC due to low volatility. nih.gov |
Silylation Approaches (e.g., Trimethylsilyl (B98337) Derivatives) for GC-MS Analysis
Silylation is a derivatization technique that targets active hydrogen atoms, such as those found in the hydroxyl group of this compound. researchgate.netgcms.cz The process involves replacing the active hydrogen with a trimethylsilyl (TMS) group, typically using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). brjac.com.bryoutube.com
The primary benefits of converting the hydroxyl group to a TMS ether are:
Increased Volatility: Silylation reduces the polarity and hydrogen-bonding capacity of the molecule, significantly increasing its volatility and making it amenable to GC analysis. gcms.cznih.gov
Enhanced Thermal Stability: The resulting TMS ether is more thermally stable than the parent alcohol, preventing degradation in the hot GC injection port and column. researchgate.net
For a multifunctional molecule like this compound, a two-step derivatization is often necessary for comprehensive GC-MS analysis. First, the carbonyl groups are stabilized, typically through methoximation, followed by silylation of the hydroxyl group to ensure the compound is sufficiently volatile and stable for analysis. youtube.com
Interactive Table: Common Silylating Reagents for GC-MS
| Reagent | Abbreviation | Key Features |
| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Highly reactive, volatile byproducts, widely used. gcms.cz |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | The most volatile TMS-amide, considered the most reactive silylating agent. brjac.com.bryoutube.com |
| N,O-bis(trimethylsilyl)acetamide | BSA | Effective reagent, but byproducts are less volatile than those of BSTFA. gcms.cz |
| Trimethylchlorosilane | TMCS | Often used as a catalyst with other silylating reagents to increase reactivity. gcms.cz |
Chromatographic Separation Techniques
Following derivatization, chromatographic techniques are employed to separate the this compound derivative from other components in the sample matrix prior to detection and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. sepscience.com For this compound, this requires prior conversion into a suitable derivative, such as a PFB-oxime-TMS ether. coresta.orgresearchgate.net The separation occurs in a capillary column, where compounds are partitioned between a stationary phase and a mobile carrier gas (e.g., helium). The separated derivatives then enter the mass spectrometer, which acts as a detector. The MS provides two critical pieces of information:
Quantification: By operating in selected ion monitoring (SIM) mode, the instrument can selectively monitor characteristic ions of the derivative, providing high sensitivity and specificity for quantification. coresta.org
Structural Elucidation: In full-scan mode, the mass spectrometer records the fragmentation pattern of the derivative upon electron ionization. This mass spectrum serves as a chemical fingerprint that can be used to confirm the identity of the compound. brjac.com.br
Interactive Table: Typical GC-MS Parameters for Derivatized Carbonyls
| Parameter | Typical Setting | Purpose |
| Column | 30-60 m, 0.25-0.32 mm ID, non-polar or mid-polar stationary phase (e.g., 5% phenyl polysiloxane) | Separates analytes based on boiling point and polarity. mdpi.com |
| Carrier Gas | Helium | Transports analytes through the column. |
| Inlet Temperature | 250-280 °C | Ensures rapid volatilization of the sample. |
| Oven Program | Temperature ramp (e.g., 50 °C to 280 °C) | Allows for the separation of compounds with a wide range of boiling points. |
| Ionization Mode | Electron Ionization (EI), Negative Chemical Ionization (NCI) | EI provides standard, library-searchable spectra. NCI provides high sensitivity for electronegative derivatives like PFB-oximes. researchgate.net |
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is exceptionally well-suited for the analysis of compounds that have been derivatized with a UV-active label, such as the 2,4-dinitrophenylhydrazone or quinoxaline derivatives of this compound. researchgate.netscioninstruments.com This technique is ideal for non-volatile or thermally labile derivatives that are incompatible with GC.
The most common mode for this analysis is reversed-phase HPLC. researchgate.net The separation mechanism is based on the partitioning of the derivatives between a non-polar stationary phase (typically C18) and a polar mobile phase (e.g., a gradient of acetonitrile (B52724) and water). unitedchem.com The derivatives are separated based on their relative hydrophobicity. After separation, the compounds pass through a UV-Vis detector set to the absorption maximum of the derivative (e.g., ~360 nm for DNPH derivatives), allowing for highly specific and sensitive quantification. iomcworld.com
Interactive Table: Typical HPLC-UV Conditions for DNPH Derivatives
| Parameter | Typical Setting | Purpose |
| Column | C18, 150-250 mm length, 4.6 mm ID, 3-5 µm particle size | Standard for reversed-phase separation of DNPH derivatives. iomcworld.com |
| Mobile Phase | Acetonitrile/Water gradient | A gradient is used to elute compounds with a range of polarities effectively. |
| Flow Rate | 0.8 - 1.2 mL/min | Controls the speed of the separation. |
| Detection | UV/DAD at ~360 nm | Monitors the absorbance of the DNPH chromophore for quantification. unitedchem.com |
| Injection Volume | 10 - 20 µL | Volume of the derivatized sample introduced into the system. |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High Sensitivity Quantification
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a primary technique for the sensitive and selective quantification of this compound. This method is particularly well-suited for analyzing lipid peroxidation products and other reactive metabolites in complex samples. nih.gov The chromatographic separation, typically using a reversed-phase column, isolates this compound from other matrix components before it enters the mass spectrometer. A gradient elution is often employed to achieve optimal separation. nih.gov
For high sensitivity, the mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (the molecular ion or a primary adduct of this compound) is selected and fragmented, and only specific, characteristic product ions are monitored. This two-stage filtering process significantly reduces chemical noise and enhances selectivity. Due to the compound's small and polar nature, derivatization may be employed to improve its retention on reversed-phase columns and increase ionization efficiency. nih.gov Stable isotope-labeled internal standards are crucial for correcting for matrix effects and variations during sample preparation and analysis, ensuring high accuracy and precision. nih.gov
Table 1: Illustrative LC-MS/MS Parameters for this compound Analysis
| Parameter | Setting | Purpose |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive | Efficiently ionizes polar molecules like this compound. |
| Precursor Ion (m/z) | 105.05 [M+H]⁺ | Selection of the protonated molecular ion for fragmentation. |
| Product Ion 1 (m/z) | 87.04 [M+H-H₂O]⁺ | Monitors the characteristic loss of a water molecule. |
| Product Ion 2 (m/z) | 57.03 [C₃H₅O]⁺ | Monitors a key fragment resulting from C-C bond cleavage. |
| Dwell Time | 50-100 ms | Ensures sufficient signal is acquired for each transition. |
Note: The m/z values are based on the molecular formula C₄H₄O₃ and are illustrative. Actual values and collision energies must be empirically optimized.
Spectroscopic Characterization for Structural Elucidation of Derivatives and Intermediates
Confirming the structure of this compound, its reaction intermediates, or synthetic derivatives relies heavily on spectroscopic techniques that provide detailed information about the molecule's atomic connectivity and chemical environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound and its derivatives. mdpi.com Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are used to confirm the identity and purity of the compound. mdpi.com
¹H NMR: This technique provides information about the number and types of protons and their neighboring atoms. For a derivative like (S)-4-Hydroxy-4-phenylbutan-2-one, distinct signals would be observed for the methyl protons, the methylene (B1212753) protons adjacent to the carbonyl, the methine proton attached to the hydroxyl-bearing carbon, and the aromatic protons. rsc.org
¹³C NMR: This provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for confirmation of the key functional groups, such as the carbonyl carbon (C=O), the carbon bearing the hydroxyl group (C-OH), and the aliphatic carbons. mdpi.comrsc.org
Advanced 2D-NMR experiments (e.g., COSY, HSQC, HMBC) can be employed to establish the connectivity between protons and carbons, providing definitive structural proof. mdpi.com
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| ¹H | H1 (CHO) | 9.5 - 9.7 | triplet (t) |
| ¹H | H3 (CH₂) | 2.8 - 3.0 | triplet (t) |
| ¹H | H4 (CH₂OH) | 3.7 - 3.9 | triplet (t) |
| ¹³C | C1 (CHO) | 195 - 205 | - |
| ¹³C | C2 (C=O) | 205 - 215 | - |
| ¹³C | C3 (CH₂) | 40 - 50 | - |
Note: These are predicted values and may vary based on solvent and other experimental conditions.
Advanced Mass Spectrometry Techniques (e.g., HRMS, Fragmentation Studies)
Advanced mass spectrometry techniques are critical for confirming the elemental composition and elucidating the structure of this compound through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of its elemental formula. rsc.org For a compound with the formula C₄H₄O₃, the expected exact mass of the protonated molecule [M+H]⁺ is approximately 105.0239, which HRMS can measure with low ppm error, distinguishing it from other isobaric compounds.
Fragmentation Studies: The fragmentation pattern of a molecule in the mass spectrometer provides a structural fingerprint. whitman.edu The goal is to identify the structure by examining the pieces (fragments) of the original molecule. whitman.edu For this compound, common fragmentation pathways would involve:
Loss of Water (M-18): A characteristic fragmentation for alcohols is the neutral loss of H₂O. libretexts.org
Cleavage adjacent to Carbonyl Groups: Aldehydes can lose a hydrogen radical (M-1) or the entire formyl group (M-29). libretexts.org Ketones typically cleave at the C-C bond adjacent to the carbonyl group.
High-resolution fragmentation (MS/MS) can differentiate between fragments with very similar nominal masses, providing greater confidence in structural assignments. ed.ac.uk
Table 3: Predicted High-Resolution Mass Fragments of this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Formula | Neutral Loss |
|---|---|---|---|
| 105.0239 [M+H]⁺ | 87.0133 | C₄H₃O₂⁺ | H₂O |
| 105.0239 [M+H]⁺ | 75.9926 | C₃H₄O₂⁺ | CHO |
Method Validation and Analytical Challenges
The validation of any analytical method for this compound is essential to prove that it is acceptable for its intended purpose. walshmedicalmedia.com This process identifies and quantifies potential sources of error, ensuring the reliability of the results. walshmedicalmedia.com Key validation parameters include accuracy, precision, specificity, sensitivity (limit of detection and quantification), and linearity. nih.govwalshmedicalmedia.com
However, the analysis of this compound presents several significant challenges:
Compound Instability: As a small, reactive aldehyde, this compound is susceptible to degradation, oxidation, and polymerization. This instability can lead to inaccurate quantification if samples are not handled properly (e.g., stored at low temperatures, analyzed promptly) and if the stability of the analyte in the sample matrix and during analysis is not thoroughly evaluated.
Matrix Effects: When analyzing biological samples (e.g., plasma, tissue homogenates) with LC-MS/MS, co-eluting substances from the matrix can interfere with the ionization of the target analyte, causing ion suppression or enhancement. nih.gov This can severely impact the accuracy and precision of the measurement. Careful sample preparation, effective chromatographic separation, and the use of a suitable internal standard are necessary to mitigate matrix effects. nih.gov
Standard Availability: Obtaining a pure, certified analytical standard for a reactive and potentially unstable metabolite like this compound can be difficult. The purity and identity of the standard must be rigorously confirmed, often using the spectroscopic methods described above (NMR, HRMS), to ensure accurate calibration and quantification. mdpi.comrsc.org
Computational and Theoretical Investigations of 4 Hydroxy 2 Oxobutanal
Quantum Chemical Studies of Electronic Structure and Reactivity
Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the chemical reactivity of molecules like 4-hydroxy-2-oxobutanal. These studies provide insights into the molecule's stability, electron distribution, and the nature of its frontier molecular orbitals.
Key aspects of such an investigation would include:
Molecular Orbital Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a critical indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. For this compound, the lone pairs on the oxygen atoms of the carbonyl and hydroxyl groups would significantly contribute to the HOMO, while the π* anti-bonding orbitals of the carbonyl groups would constitute the LUMO.
Electron Density and Electrostatic Potential: Mapping the molecular electrostatic potential (MEP) onto the electron density surface reveals the charge distribution. Regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, such as the oxygen atoms. Regions of positive potential (blue) are electron-poor and prone to nucleophilic attack, like the carbonyl carbons and the hydroxyl proton.
Reactivity Descriptors: Conceptual DFT provides a framework for quantifying reactivity through various descriptors. frontiersin.orgmdpi.comnih.govnih.gov These indices help predict the most reactive sites within the molecule.
Fukui Functions and Dual Descriptors: These local reactivity descriptors identify specific atomic sites prone to nucleophilic, electrophilic, or radical attack. frontiersin.orgnih.gov For this compound, the aldehydic and ketonic carbons would be predicted as primary sites for nucleophilic attack, while the oxygen atoms would be sites for electrophilic attack.
| Reactivity Descriptor | Definition | Predicted Significance for this compound |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability (nucleophilicity). Primarily localized on oxygen atoms. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability (electrophilicity). Primarily localized on C=O π* orbitals. |
| HOMO-LUMO Gap | Energy difference between LUMO and HOMO | Indicator of chemical stability and reactivity. A smaller gap implies higher reactivity. |
| Fukui Function (f+) | Predicts sites for nucleophilic attack | Expected to be highest on the aldehydic and ketonic carbon atoms. |
| Fukui Function (f-) | Predicts sites for electrophilic attack | Expected to be highest on the carbonyl and hydroxyl oxygen atoms. |
Note: The predictions in this table are based on established chemical principles for analogous functional groups, as direct computational data for this compound is not available.
Modeling of Tautomeric Equilibria and Conformational Analysis
The structural flexibility and presence of both keto and hydroxyl groups in this compound suggest the existence of multiple conformers and tautomers. Computational modeling is essential for exploring this complexity.
Conformational Analysis: The molecule's single bonds (C-C and C-O) allow for rotation, leading to various spatial arrangements or conformers. A systematic conformational search using molecular mechanics or quantum chemical methods would identify low-energy structures. acs.orgnih.gov For this compound, key rotational barriers would be around the C2-C3 and C3-C4 bonds. Intramolecular hydrogen bonding between the C4-hydroxyl group and the C2-keto oxygen could significantly stabilize certain conformers. masterorganicchemistry.com
Tautomeric Equilibria: this compound can undergo keto-enol tautomerism, where a proton migrates from an alpha-carbon to a carbonyl oxygen, creating a carbon-carbon double bond and a hydroxyl group (an enol). masterorganicchemistry.comlibretexts.orgkhanacademy.orgjackwestin.comlibretexts.org
Possible Tautomers: At least two enol forms are possible: one involving the C1 aldehyde (forming a 1,2-enediol) and another involving the C3 carbon (forming a conjugated enol-one).
Computational Approach: DFT calculations would be used to optimize the geometries of the keto form and all possible enol tautomers. By comparing their calculated Gibbs free energies, the relative stabilities and equilibrium populations can be determined. The transition states connecting these tautomers can also be located to calculate the energy barriers for interconversion. Solvent effects, modeled using methods like the Polarizable Continuum Model (PCM), are crucial, as solvent polarity can significantly shift tautomeric equilibria. masterorganicchemistry.com
| Tautomeric Form | Key Structural Features | Anticipated Relative Stability |
|---|---|---|
| Keto Form (Parent) | C2=O (ketone), C1=O (aldehyde) | Generally the most stable form in polar solvents for simple carbonyls. |
| Enol Form 1 | C1=C2(OH)- | Less likely to be stable unless stabilized by other factors. |
| Enol Form 2 | -C2(OH)=C3- | Potentially stabilized by conjugation with the C1 aldehyde group and intramolecular H-bonding. |
Note: The relative stabilities are qualitative predictions. Accurate determination requires specific quantum chemical calculations.
Reaction Pathway Simulations and Transition State Analysis
Computational chemistry allows for the exploration of potential reaction mechanisms, providing detailed information about intermediates and transition states that are often difficult to observe experimentally.
Intramolecular Cyclization: The presence of a hydroxyl group and two carbonyl groups allows for intramolecular reactions. A likely pathway is the nucleophilic attack of the C4-hydroxyl oxygen onto either the C1-aldehyde or C2-keto carbon, forming five- or four-membered cyclic hemiketals, respectively. The formation of the five-membered ring is generally favored.
Simulation Approach: To study this, the potential energy surface (PES) would be scanned along the reaction coordinate (e.g., the O-C distance). This allows for the location of the transition state (TS), which is the maximum energy point along the minimum energy path. rsc.org Advanced algorithms can automatically search for reaction pathways and transition states. arxiv.orgrsc.org
Transition State Analysis: Once a transition state geometry is found, frequency calculations are performed. A true TS is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the C-O bond formation). nih.govacs.org The energy difference between the reactant and the transition state gives the activation energy barrier, a key determinant of the reaction rate. Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that the located TS correctly connects the reactant and product. nih.gov
Prediction of Spectroscopic Properties for Analytical Applications
Quantum chemical calculations can accurately predict various spectroscopic properties, aiding in the identification and characterization of molecules like this compound.
Vibrational Spectroscopy (IR and Raman): DFT calculations can compute the vibrational frequencies and intensities of a molecule. researchgate.net These predicted spectra can be compared with experimental data to confirm the structure and identify characteristic functional group vibrations. For this compound, distinct, strong peaks would be predicted for the C=O stretches of the aldehyde and ketone, and a broad peak for the O-H stretch of the alcohol.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (¹H and ¹³C) and coupling constants can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. acs.orgresearchgate.netnih.gov These predictions are invaluable for assigning complex spectra, especially for distinguishing between different conformers or tautomers, which would have unique NMR signatures. The aldehydic proton, for instance, would be predicted to have a characteristic chemical shift far downfield (9-10 ppm). libretexts.org
Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions. nih.govnih.gov For this compound, the n→π* transitions associated with the carbonyl groups would be predicted, providing information about its absorption of UV light.
| Spectroscopic Technique | Predicted Key Feature for this compound | Computational Method |
|---|---|---|
| Infrared (IR) | Distinct C=O stretches (~1700-1740 cm-1), broad O-H stretch (~3200-3600 cm-1) | DFT Frequency Calculation |
| 1H NMR | Deshielded aldehydic proton (~9-10 ppm), protons alpha to carbonyls (~2-3 ppm) | DFT + GIAO |
| 13C NMR | Carbonyl carbons in the deshielded region (~190-215 ppm) | DFT + GIAO |
| UV-Vis | Low-intensity n→π* transitions in the UV region | TD-DFT |
Note: The spectral ranges provided are typical values for the respective functional groups and serve as illustrative predictions.
Molecular Dynamics Simulations for Interactions with Biological Systems
As a reactive dicarbonyl species, this compound can interact with biological macromolecules like proteins and nucleic acids. Molecular dynamics (MD) simulations are a powerful tool to study these interactions at an atomic level. nih.govnih.govfrontiersin.orgacs.org
Simulation Principles: MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. A force field, which is a set of parameters describing the potential energy of the system, is used to define the interactions between atoms.
Studying Protein Interactions: To study the interaction of this compound with a protein, the simulation would typically start with the small molecule placed near the protein's active or binding site in a box of water molecules. researchgate.netnih.gov The simulation would then track the trajectories of all atoms over nanoseconds to microseconds.
Analysis of MD Simulations:
Binding Modes and Poses: MD simulations can reveal how the molecule fits into a protein's binding pocket and identify the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. nih.gov The hydroxyl and carbonyl groups of this compound would be prime candidates for forming hydrogen bonds with amino acid residues.
Conformational Changes: The simulation can show how the protein and the small molecule change their conformations upon binding.
Free Energy Calculations: Advanced techniques like umbrella sampling or metadynamics can be used with MD to calculate the binding free energy, providing a quantitative measure of the binding affinity.
Given its high reactivity, this compound is likely to form covalent bonds with nucleophilic residues like lysine (B10760008) and cysteine. While classical MD is not ideal for modeling bond formation, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be employed. In a QM/MM simulation, the reactive site (the small molecule and the key amino acid residues) is treated with a high-level quantum mechanical method, while the rest of the protein and solvent are treated with a classical force field. This approach provides a detailed understanding of the covalent modification of proteins by reactive aldehydes.
Q & A
Q. What are the established synthetic routes for 4-hydroxy-2-oxobutanal in laboratory settings?
- Methodological Answer : A common approach involves the oxidation of 4-hydroxybutanal using mild oxidizing agents (e.g., pyridinium chlorochromate) under controlled conditions to avoid over-oxidation to carboxylic acids. Alternatively, hydrolysis of ethyl 4-oxobutanoate derivatives (e.g., ethyl 4-(fluorophenyl)-4-oxobutanoate) under acidic or basic conditions yields the target compound, followed by purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) . Competing side reactions, such as dimerization, are mitigated by optimizing reaction temperature (0–5°C) and using inert atmospheres (N₂ or Ar) .
Q. How is the structure of this compound characterized analytically?
- Methodological Answer : NMR spectroscopy (¹H and ¹³C) identifies functional groups: the aldehyde proton (~9.8 ppm, singlet), hydroxyl proton (~2.5 ppm, broad), and ketone carbonyl (~208 ppm). X-ray crystallography confirms molecular geometry, particularly the planar configuration of the keto group and hydrogen bonding between hydroxyl and carbonyl moieties. Mass spectrometry (EI or ESI) verifies the molecular ion peak at m/z 102 (C₄H₆O₃) and fragmentation patterns (e.g., loss of H₂O or CO) .
Q. What are the primary challenges in isolating this compound due to its reactivity?
- Methodological Answer : The compound’s α-ketoaldehyde structure makes it prone to tautomerization and hydration. Isolation requires rapid workup (e.g., lyophilization under vacuum) and storage at –20°C in anhydrous solvents (e.g., DMSO-d₆). Analytical quantification often employs derivatization with 2,4-dinitrophenylhydrazine (DNPH) to form stable hydrazones, analyzed via HPLC with UV detection at 360 nm .
Advanced Research Questions
Q. How does this compound interact with enzymes like Kynurenine 3-Hydroxylase (KMO)?
- Methodological Answer : Enzyme inhibition assays (IC₅₀ determination) using recombinant KMO and LC-MS-based monitoring of kynurenine metabolism reveal competitive inhibition. Molecular docking simulations (AutoDock Vina) suggest the hydroxyl and keto groups form hydrogen bonds with active-site residues (e.g., His145 and Tyr328), disrupting substrate binding. Validation via site-directed mutagenesis (e.g., His145Ala) confirms reduced inhibitory potency .
Q. What computational methods predict the tautomeric stability of this compound in aqueous environments?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) compare the energies of keto-enol tautomers. Solvent effects (water) are modeled using the Polarizable Continuum Model (PCM) , revealing the keto form is 12.3 kJ/mol more stable. Molecular Dynamics (MD) simulations (AMBER force field) further validate hydration-driven stabilization of the keto tautomer over 100 ns trajectories .
Q. How do pH and temperature affect the degradation kinetics of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV-Vis spectroscopy monitors degradation under varying conditions (pH 2–10, 25–60°C). Pseudo-first-order kinetics (R² > 0.98) indicate accelerated degradation at alkaline pH (t₁/₂ = 2.1 h at pH 10 vs. 48 h at pH 4). Activation energy (Eₐ = 45.2 kJ/mol) is derived from Arrhenius plots, suggesting hydrolysis dominates at elevated temperatures .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Meta-analysis of structure-activity relationship (SAR) data identifies conflicting results (e.g., antimicrobial activity in Gram-positive vs. Gram-negative bacteria). Discrepancies arise from variations in bacterial membrane permeability, tested via efflux pump inhibition assays (e.g., using phenylalanine-arginine β-naphthylamide). Comparative molecular field analysis (CoMFA) models further rationalize divergent activities by correlating substituent electronegativity with target binding .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions and low temperatures to suppress side reactions .
- Characterization : Combine NMR, X-ray, and MS for unambiguous confirmation .
- Biological Studies : Use enzyme kinetics and computational modeling to dissect mechanisms .
- Stability : Monitor degradation via HPLC and employ derivatization for accurate quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
